

physical and chemical properties of amyl p-aminobenzoate

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Compound of Interest

Compound Name: *Pentyl 4-aminobenzoate*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of Amyl p-Aminobenzoate and Related Alkyl Esters

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are a significant class of compounds in medicinal chemistry and drug discovery.^[1] The structural versatility of the p-aminobenzoate core, which allows for modifications at both the amino and carboxyl groups, makes it an attractive scaffold for developing novel therapeutic agents.^[1] These compounds are known for a wide range of pharmacological activities, including local anesthetic, anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2][3]} Amyl p-aminobenzoate, as an ester of PABA, is part of this broader family. This technical guide provides a detailed overview of the core physical and chemical properties of amyl p-aminobenzoate and its related short-chain alkyl esters, for which more extensive data is available. The information is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

The physicochemical properties of alkyl p-aminobenzoates vary with the length of the alkyl chain. While specific experimental data for amyl p-aminobenzoate is limited in the available literature, the properties of methyl, ethyl, and propyl esters provide a clear trend and basis for extrapolation.

Table 1: Physical and Chemical Properties of Alkyl p-Aminobenzoates

Property	Methyl p-Aminobenzoate	Ethyl p-Aminobenzoate	n-Propyl p-Aminobenzoate
IUPAC Name	methyl 4-aminobenzoate[4]	ethyl 4-aminobenzoate[5]	propyl 4-aminobenzoate
Synonyms	p-Aminobenzoic acid methyl ester, 4-(Methoxycarbonyl)aniline[4][6]	Benzocaine, Anesthesin[5][7]	Propylparaben (related structure)
CAS Number	619-45-4[4][6]	94-09-7[5][7]	94-12-2[8]
Molecular Formula	C ₈ H ₉ NO ₂ [4][6]	C ₉ H ₁₁ NO ₂ [5][7]	C ₁₀ H ₁₃ NO ₂
Molecular Weight	151.16 g/mol [4][6]	165.19 g/mol [5][7]	179.22 g/mol
Melting Point	110-114 °C[6][9]	89-92 °C[5][10]	75-80 °C[8]
Boiling Point	~273 °C (est.)[11]	172 °C at 17 torr[10]	323.3 °C at 760 mmHg[8]
Density	-	1.17 g/cm ³ [10]	1.102 g/cm ³ [8]

Table 2: Solubility Data of Alkyl p-Aminobenzoates

Solvent	Methyl p-Aminobenzoate	Ethyl p-Aminobenzoate
Water	Slightly soluble[9][11]	Sparingly soluble (1g / 2500mL)[5][10]
Alcohol (Ethanol)	Soluble[9][11]	Soluble (1g / 5mL)[5][10]
Ether	Soluble[9][11]	Soluble (1g / 4mL)[5][10]
Chloroform	-	Soluble (1g / 2mL)[5][10]
Oils (Olive, Almond)	-	Soluble (approx. 1g / 40mL)[5]

The solubility of ethyl p-aminobenzoate has been studied in various alcohols, with solubility increasing with temperature. The dissolution process in these alcohols is reported to be endothermic and entropy-driven.[12]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of p-aminobenzoate esters.

- **UV-Vis Spectroscopy:** In aqueous solutions, p-aminobenzoic acid and its esters exhibit absorption bands that are sensitive to pH.^[13] The electronic transitions are typically $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$.^[13]
- **Infrared (IR) Spectroscopy:** The IR spectra of p-aminobenzoates show characteristic absorption bands for the amino group (N-H stretching), the carbonyl group of the ester (C=O stretching), and the aromatic ring.^{[14][15]}
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons, the protons of the alkyl chain of the ester, and the amine protons.^{[16][17]}
 - ¹³C NMR: The carbon NMR spectrum provides signals for the carbons in the aromatic ring, the carbonyl carbon, and the carbons of the alkyl ester group.^{[16][17]}

Experimental Protocols

The synthesis of alkyl p-aminobenzoates is commonly achieved through Fischer esterification or by the reduction of the corresponding p-nitrobenzoate ester.

Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst.^[1]

Materials:

- p-Aminobenzoic acid (PABA)
- Absolute Ethanol

- Concentrated Sulfuric Acid (H_2SO_4)
- 10% Sodium Carbonate (Na_2CO_3) solution
- Ice water

Procedure:

- In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.
- Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.
- Heat the mixture to reflux for 60-75 minutes. The solid PABA should dissolve as the reaction progresses.[\[1\]](#)
- After reflux, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker containing ice water.[\[1\]](#)
- While stirring, slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8.[\[1\]](#)
- Collect the resulting white precipitate (ethyl p-aminobenzoate) by vacuum filtration using a Büchner funnel.[\[1\]](#)
- Wash the precipitate with cold water to remove any remaining salts.[\[1\]](#)
- Dry the product completely.
- Characterize the final product by determining its melting point and obtaining spectroscopic data (IR, NMR).

Protocol 2: Synthesis of Ethyl p-Aminobenzoate via Catalytic Reduction

This method involves the reduction of ethyl p-nitrobenzoate.[\[18\]](#)

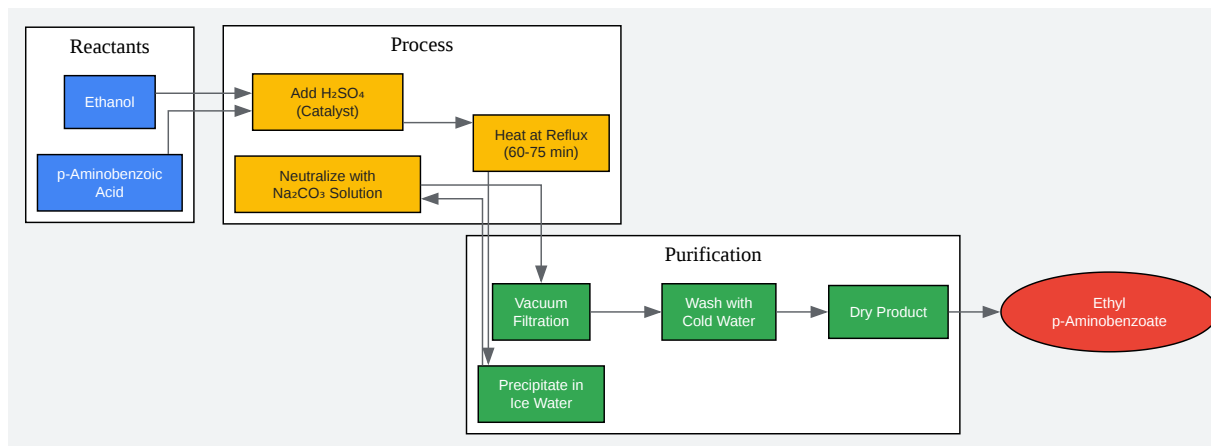
Materials:

- Ethyl p-nitrobenzoate
- 95% Ethanol
- Platinum oxide catalyst (PtO₂)
- Hydrogen gas source

Procedure:

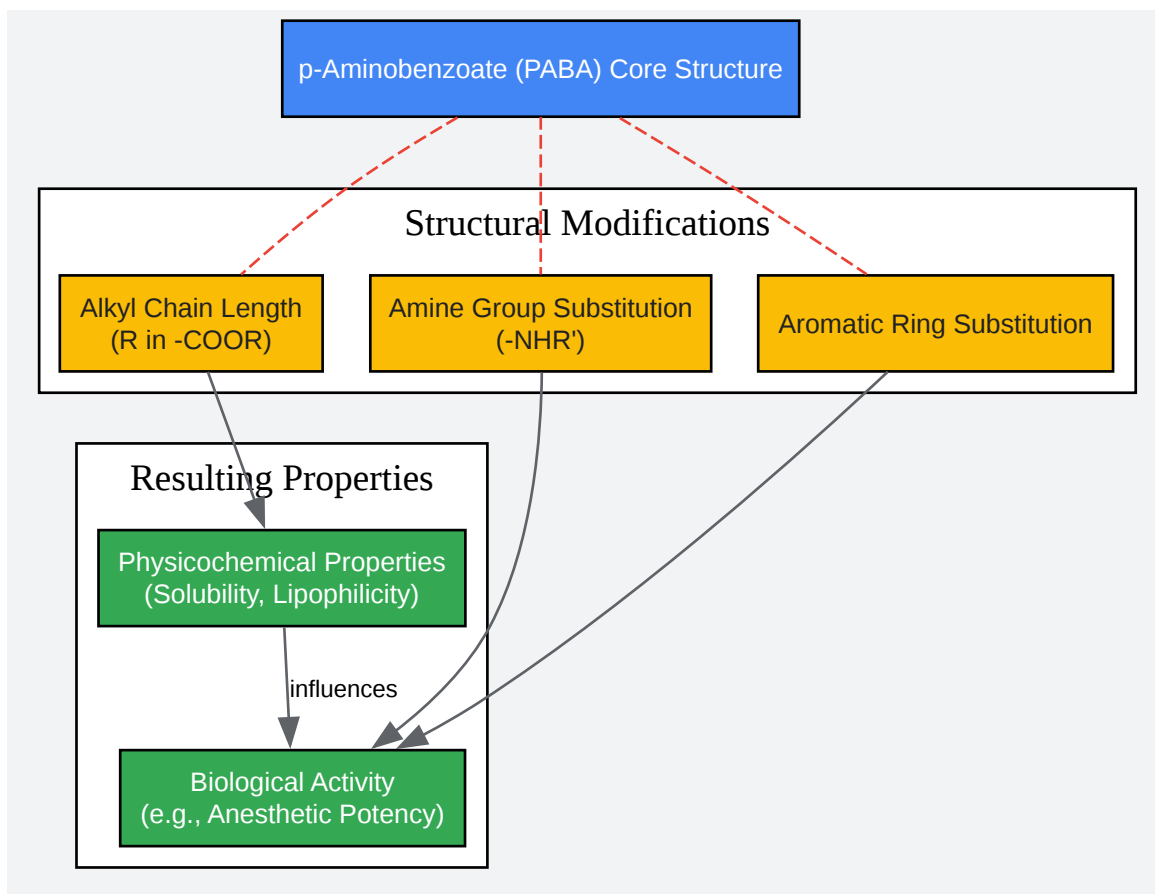
- Dissolve ethyl p-nitrobenzoate in 95% ethanol in a catalytic reduction apparatus.
- Add a catalytic amount of platinum oxide.
- Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been absorbed.[\[18\]](#)
- Filter off the platinum catalyst.
- Remove the ethanol from the filtrate by distillation.
- Recrystallize the resulting solid from ether to obtain pure ethyl p-aminobenzoate.[\[18\]](#)

Mandatory Visualizations



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Caption: Workflow for the synthesis of ethyl p-aminobenzoate via Fischer esterification.



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Caption: Structure-property relationships in p-aminobenzoate derivatives.

Applications in Drug Development

PABA and its esters are foundational building blocks in the pharmaceutical industry.[2][19][20]

Their derivatives have a wide array of therapeutic applications:

- **Local Anesthetics:** Benzocaine (ethyl p-aminobenzoate) and procaine are well-known local anesthetics.[1] The length of the alkyl chain in p-aminobenzoate esters can influence their anesthetic activity.[21]
- **Antimicrobial Agents:** As a precursor in the bacterial synthesis of folate, PABA's pathway is a target for sulfonamide antibiotics.[22]
- **Sunscreening Agents:** The ability of the PABA structure to absorb UV radiation has led to its use in sunscreens.[2]

- Broader Therapeutic Potential: Derivatives have been investigated for anticancer, anti-inflammatory, and antiviral activities, showcasing the versatility of the PABA scaffold.[2][3]

While there is no specific signaling pathway universally attributed to simple alkyl p-aminobenzoates, their biological effects are often related to their physical properties (like membrane interaction for anesthesia) or by acting as mimics or inhibitors in specific biochemical pathways, such as the folate synthesis pathway.[21][22]

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